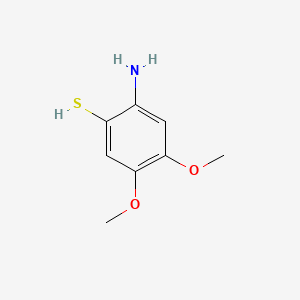

2-Amino-4,5-dimethoxybenzene-1-thiol

説明

Structure

3D Structure

特性

IUPAC Name |

2-amino-4,5-dimethoxybenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-10-6-3-5(9)8(12)4-7(6)11-2/h3-4,12H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNRXBFADOUSBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)S)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100601-30-7 | |

| Record name | 2-amino-4,5-dimethoxybenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 4,5 Dimethoxybenzene 1 Thiol

Classical Multi-Step Synthetic Routes to 2-Amino-4,5-dimethoxybenzene-1-thiol

Traditional synthetic approaches to this compound typically involve a sequence of well-established chemical transformations. These multi-step routes often prioritize the strategic introduction of the amino and thiol functionalities onto a substituted benzene (B151609) core.

Utilization of Precursor Compounds and Starting Materials (e.g., dimethoxybenzene derivatives)

The foundation of classical synthesis for this compound lies in the selection of an appropriate starting material. Dimethoxybenzene derivatives, such as 1,2-dimethoxybenzene (B1683551), serve as common precursors. A plausible and frequently employed strategy involves the initial nitration of the benzene ring, followed by the introduction of a sulfur-containing group and subsequent reduction of the nitro group to an amine.

A representative synthetic pathway can commence with the nitration of 1,2-dimethoxybenzene to yield 1,2-dimethoxy-4-nitrobenzene. This intermediate is then subjected to a nucleophilic aromatic substitution reaction to introduce a protected thiol group, often as a thioacetate (B1230152). The nitro group is subsequently reduced to an amino group, and a final hydrolysis step liberates the free thiol.

Another viable starting material is 3,4-dimethoxyaniline. In this approach, the amino group is first protected, for instance, through acetylation, to prevent side reactions in subsequent steps. The protected aniline (B41778) then undergoes chlorosulfonation followed by reduction to introduce the thiol group. A final deprotection step then yields the target compound.

A key intermediate in some classical routes is 4,5-dimethoxy-2-nitrobenzaldehyde, which can be synthesized from 3,4-dimethoxybenzaldehyde. prepchem.com This aldehyde can then be converted to the corresponding thiol through various methods, followed by the reduction of the nitro group. Similarly, 4,5-dimethoxy-2-nitroacetophenone is another potential precursor. researchgate.net

Thioacetate Hydrolysis and Related Thiol-Generating Reactions

In many classical synthetic routes for thiols, the direct introduction of a free thiol group can be challenging due to its susceptibility to oxidation. To circumvent this, the thiol functionality is often introduced in a protected form, with the thioacetate group being a widely used protecting group. The final step in such a synthesis is the deprotection of the thioacetate to unveil the desired thiol.

The hydrolysis of the S-(2-amino-4,5-dimethoxyphenyl) ethanethioate intermediate is a critical thiol-generating reaction. This transformation is typically achieved under basic or acidic conditions. Alkaline hydrolysis, using reagents such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent, is a common and effective method. nih.gov The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the thioacetate, leading to the cleavage of the thioester bond and the formation of the thiolate anion. Subsequent acidification of the reaction mixture then yields the free thiol.

Alternatively, acidic hydrolysis can also be employed. The specific conditions for thioacetate deprotection, such as the choice of reagent, solvent, temperature, and reaction time, need to be carefully controlled to ensure complete conversion without promoting unwanted side reactions. The rate of hydrolysis can be influenced by the nature of the leaving group and the stability of the tetrahedral intermediate formed during the reaction. mdpi.com

Modern and Green Chemistry Approaches in Thiol Synthesis

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable synthetic methods in organic chemistry. This trend has also impacted the synthesis of aromatic thiols, including this compound.

Catalytic Strategies for Environmentally Benign Thiol Production

Modern synthetic approaches increasingly rely on catalytic methods to improve efficiency and reduce waste. For the synthesis of aromatic thiols, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools. Palladium- and copper-based catalysts are frequently employed to facilitate the formation of carbon-sulfur (C-S) bonds. scholaris.ca

For instance, a catalytic approach could involve the cross-coupling of a halogenated precursor, such as 2-bromo-4,5-dimethoxyaniline, with a sulfur source in the presence of a suitable catalyst and ligand. The use of inexpensive and less toxic metals is a key focus in green catalytic strategies. Copper-catalyzed Ullmann-type reactions, for example, provide a viable and more sustainable alternative to some palladium-catalyzed systems for the amination of bromo-substituted aromatic compounds. nih.gov

Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused is a central tenet of green chemistry. These catalytic systems not only reduce the environmental impact but also simplify the purification of the final product.

One-Pot and Multicomponent Reaction Methodologies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource conservation. rsc.orgrsc.org A one-pot approach to this compound could potentially combine the introduction of the sulfur functionality and the reduction of the nitro group in a sequential manner.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants, represent another elegant strategy for streamlining synthesis. While a specific MCR for this compound may not be readily available, the principles of MCRs can inspire the design of novel and efficient synthetic routes. For example, a three-component reaction involving an aldehyde, malononitrile, and an S-alkylisothiouronium salt has been developed for the synthesis of substituted aminopyrimidines in water, showcasing the potential of MCRs in aqueous media. nih.gov

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity is a critical aspect of any synthetic process. The optimization of reaction conditions is therefore a crucial step in the preparation of this compound.

Several parameters can be systematically varied to enhance the outcome of the synthesis. These include:

Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts.

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction mechanism.

Catalyst and Ligand: In catalytic reactions, the selection of the appropriate catalyst and ligand system is paramount for achieving high efficiency and selectivity.

Reaction Time: Monitoring the reaction progress over time is essential to determine the optimal duration for maximizing product formation while minimizing degradation.

Concentration of Reactants: The stoichiometry of the reactants can be adjusted to drive the reaction to completion and improve the yield of the desired product.

For instance, in the reduction of aromatic nitro compounds, the choice of reducing agent and the reaction conditions can influence the selectivity of the reduction, particularly in molecules with multiple reducible functional groups. rsc.orgstackexchange.com Similarly, in catalytic C-S bond formation, the nature of the catalyst, ligand, base, and solvent all play a crucial role in determining the efficiency of the coupling reaction.

A systematic approach to optimization, often involving techniques such as Design of Experiments (DoE), can be employed to identify the optimal set of reaction parameters that lead to the highest possible yield and purity of this compound.

Below is a summary of potential reaction steps and conditions that could be optimized for the synthesis of this compound:

| Reaction Step | Starting Material | Reagents and Conditions to be Optimized | Potential Product/Intermediate |

| Nitration | 1,2-Dimethoxybenzene | Nitrating agent (e.g., HNO₃/H₂SO₄), Temperature, Reaction time | 1,2-Dimethoxy-4-nitrobenzene |

| Thioacetylation | 1,2-Dimethoxy-4-nitrobenzene | Thioacetic acid, Catalyst, Solvent, Temperature | S-(4,5-Dimethoxy-2-nitrophenyl) ethanethioate |

| Nitro Reduction | S-(4,5-Dimethoxy-2-nitrophenyl) ethanethioate | Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C), Solvent, Temperature, Pressure | S-(2-Amino-4,5-dimethoxyphenyl) ethanethioate |

| Hydrolysis | S-(2-Amino-4,5-dimethoxyphenyl) ethanethioate | Base (e.g., NaOH, KOH) or Acid, Solvent, Temperature | This compound |

Scalability and Industrial Feasibility of this compound Synthesis

The transition of a synthetic route from a laboratory setting to an industrial scale for a compound like this compound involves a rigorous evaluation of its economic viability, safety, and environmental impact. While specific large-scale manufacturing processes for this particular thiol are not extensively published, general principles of chemical process development allow for an analysis of the factors influencing its industrial feasibility. The primary goal on an industrial scale is to establish a process that is robust, cost-effective, and sustainable. google.com

The choice of reagents and solvents is another critical factor. Industrial chemistry increasingly favors "green" methodologies that reduce environmental impact. This includes the use of less hazardous reagents, recyclable catalysts, and environmentally benign solvents like water, or even solvent-free reaction conditions where possible. nih.govgoogle.com For instance, a patented process for a different substituted amine highlights the industrial advantages of using a recyclable reaction solvent to eliminate wastewater, a significant concern in large-scale production. google.com

The table below outlines the key parameters that must be evaluated when considering the scalability of any proposed synthetic route for this compound.

| Parameter | Description | Industrial Feasibility Considerations |

| Starting Materials | The primary chemical precursors required for the synthesis. | Must be readily available in bulk quantities at a low cost. The supply chain must be stable and reliable for continuous manufacturing. |

| Process Yield | The efficiency of the chemical reaction, measured as the percentage of the theoretical maximum product obtained. | High yields are crucial for economic viability. A multi-step synthesis requires high yields at each stage to be practical on a large scale. researchgate.net |

| Reaction Conditions | The physical requirements for the reaction, such as temperature, pressure, and reaction time. | Conditions should be mild (low temperature and pressure) to reduce energy costs and engineering demands. Shorter reaction times increase throughput. |

| Catalyst | Substances used to increase the rate of reaction. | Catalysts should be efficient, robust, and preferably recyclable. Biocatalytic routes can offer high selectivity under green conditions. google.comresearchgate.net |

| Solvent Usage | The liquid medium in which the reaction is conducted. | Solvents should be low-cost, non-toxic, and easily recoverable. Water is an ideal "green" solvent. Solvent-free syntheses are highly desirable. nih.gov |

| Purification Method | The process used to isolate and purify the final product. | Methods must be scalable and cost-effective. Crystallization is preferred over chromatography for large-scale production due to lower cost and complexity. researchgate.net |

| Waste Management | The handling and disposal of by-products and waste streams. | The process should be designed to minimize waste generation. Environmentally friendly disposal or recycling of waste is essential for regulatory compliance. google.com |

| Safety | The inherent hazards associated with the chemicals and process conditions. | The use of highly toxic, flammable, or explosive materials should be avoided. The process must be engineered for safe operation on a large scale. |

Ultimately, a successful industrial synthesis of this compound would likely involve a convergent and efficient route that minimizes waste and avoids costly purification techniques, aligning with the principles of modern, sustainable chemical manufacturing.

Reactivity and Reaction Mechanisms of 2 Amino 4,5 Dimethoxybenzene 1 Thiol

Nucleophilic Reactivity of the Thiol Group in 2-Amino-4,5-dimethoxybenzene-1-thiol

The thiol (-SH) group is a potent nucleophile, largely due to the high polarizability of sulfur. Its reactivity is central to many of the transformations involving this compound.

The thiol group readily undergoes oxidation to form a disulfide bridge. This reaction, which involves the formation of a sulfur-sulfur bond, can occur with a variety of oxidizing agents. In a biological context, two cysteine residues can form a disulfide bridge, a crucial linkage for protein structure. youtube.com The free thiol group is also inherently reactive and can lead to covalent oligomerization through the formation of intermolecular disulfide bonds. nih.gov

Thioether synthesis is another key reaction of the thiol group. Common methods for forming thioethers include nucleophilic substitution (SN2 and SNAr) and metal-catalyzed thiolations, where the sulfur acts as a nucleophile. acsgcipr.org Additionally, radical-mediated processes like thiol-ene/yne reactions and conjugate additions to activated alkenes are effective routes to thioether formation. acsgcipr.orgnih.gov In many of these reactions, the thiol is converted in situ to the more nucleophilic thiolate anion. acsgcipr.org

Table 1: Selected Methods for Thioether Formation

| Reaction Type | Description |

|---|---|

| SN2/SNAr | The thiolate anion displaces a leaving group on an alkyl or aryl halide. |

| Michael Addition | 1,4-conjugate addition of the thiol to an α,β-unsaturated carbonyl compound. acsgcipr.org |

| Thiol-Ene Reaction | Radical-catalyzed addition of the S-H bond across a double bond. nih.gov |

| Metal-Catalyzed Thiolation | Transition metal catalysts, often palladium or copper, are used to couple thiols with aryl or vinyl halides. |

The nucleophilic character of the thiol group enables it to react with a wide range of electrophiles. In the presence of a catalytic amount of a chiral amino thiol, the asymmetric addition of organozinc reagents to aldehydes can produce optically active secondary alcohols. psu.edu The thiol ligand has been shown to be superior to corresponding alcohol ligands in terms of reaction rate and enantioselectivity. psu.edu

The thia-Michael addition, a 1,4-conjugate addition to electron-deficient alkenes, is a fundamental method for creating carbon-sulfur bonds. researchgate.net The reaction is typically initiated by the attack of a deprotonated thiolate on the β-carbon of the Michael acceptor, forming a carbanion intermediate that is subsequently protonated. researchgate.net This reaction is widely used in organic synthesis and for developing covalent inhibitors that target cysteine residues in proteins. researchgate.netnih.gov

Table 2: Thiol Reactions with Electrophiles

| Electrophile | Reaction Type | Product |

|---|---|---|

| Aldehydes | Nucleophilic Addition | Hemithioacetal/Thioacetal |

| Michael Acceptors | Thia-Michael Addition | Thioether Adduct mdpi.com |

| Alkyl Halides | SN2 Reaction | Thioether |

| Epoxides | Ring-Opening | β-Hydroxy Thioether mdpi.com |

Reactions Involving the Amine Functionality

The primary amine (-NH2) group on the aromatic ring is also nucleophilic and participates in a variety of important chemical transformations.

Amide bond formation is a cornerstone of organic and medicinal chemistry. nih.gov While direct conversion of esters to amides is possible, thiol esters have also been utilized as versatile intermediates in peptide synthesis. researchgate.net The reactivity of 2-pyridylthiol esters with dimethylaluminum amides, for instance, allows for rapid peptide bond formation. researchgate.net

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an active carbonyl group from an aldehyde or ketone. dergipark.org.trdergipark.org.tr This reaction is reversible and typically involves the formation of a carbinolamine intermediate followed by dehydration to yield the imine (-C=N-). nih.gov Aromatic aldehydes generally form more stable Schiff bases than their aliphatic counterparts. dergipark.org.tr

The amine functionality is a key component in the synthesis of various heterocyclic systems. The "tert-amino effect" describes cyclization reactions of ortho-substituted N,N-dialkylanilines, which can proceed through different pathways depending on the nature of the ortho substituent. nih.gov These reactions provide a method for forming new C-C bonds. nih.gov Multi-component reactions involving aminoazoles, aldehydes, and other reagents are also a powerful tool for the diversity-oriented synthesis of fused heterocyclic systems. frontiersin.org For example, the cyclization of 3-amino-1,2,4-triazole with aldehydes and ketones can lead to the formation of cycloalkatriazolopyrimidines. frontiersin.org

Reactivity of the Aromatic Dimethoxybenzene Moiety

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: the amino group and two methoxy (B1213986) groups. These groups direct incoming electrophiles primarily to the ortho and para positions. Given the substitution pattern, the only available position on the ring is C6 (ortho to the amino group and meta to the thiol and one methoxy group). The strong activating and ortho,para-directing nature of the amino group, followed by the methoxy groups, makes this position highly susceptible to electrophilic attack. The thiol group is a less powerful activator. Therefore, reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation are expected to occur readily at the C6 position.

Mechanistic Investigations of Transformations Involving this compound

Detailed mechanistic investigations specifically focused on this compound are not extensively documented in publicly available literature. However, the reactivity of this compound can be understood by examining the well-established chemical behaviors of its constituent functional groups: the aromatic amine, the thiol (mercaptan), and the electron-donating methoxy groups on the benzene (B151609) ring. The interplay of these groups dictates the mechanistic pathways in various transformations, most notably in the synthesis of phenothiazine (B1677639) derivatives.

The primary reaction of interest involving this compound is its condensation with various partners to form the phenothiazine core. The mechanism of such reactions generally proceeds through a sequence of nucleophilic attacks and subsequent cyclization/aromatization steps.

A plausible mechanistic pathway for the formation of a phenothiazine derivative from this compound and a suitable coupling partner, such as a substituted cyclohexanone (B45756), can be proposed. This process, often conducted under oxidative conditions, likely involves the following key steps:

Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amino group of this compound on the carbonyl carbon of the cyclohexanone. This step is facilitated by the electron-donating methoxy groups, which increase the nucleophilicity of the amino group.

Formation of an Enamine Intermediate: Following the initial attack, a dehydration step occurs, leading to the formation of an enamine intermediate. This intermediate is a crucial species that sets the stage for the subsequent cyclization.

Intramolecular Cyclization: The thiol group, being a potent nucleophile, then attacks the enamine double bond in an intramolecular fashion. This cyclization step forms a new heterocyclic ring, which is the foundational structure of the phenothiazine system.

Oxidative Aromatization: The final step involves the oxidation of the newly formed heterocyclic system. This oxidation, which can be facilitated by an external oxidizing agent or molecular oxygen, leads to the formation of the stable, aromatic phenothiazine ring system.

Derivatization and Functionalization Strategies for 2 Amino 4,5 Dimethoxybenzene 1 Thiol

Synthesis of Functionalized Thiol Derivatives

The thiol group (-SH) is the most prominent site for initial functionalization due to its high nucleophilicity. A variety of synthetic methods have been developed to modify this group, leading to a diverse range of thioether and thioester derivatives. These strategies are crucial for introducing new physicochemical properties or providing handles for further chemical transformations.

Common derivatization reactions focus on S-alkylation and S-acylation. S-alkylation is typically achieved by reacting the thiol with alkyl halides or other electrophilic alkylating agents, often in the presence of a mild base to deprotonate the thiol and increase its nucleophilicity. This approach is fundamental for creating stable thioether linkages. For instance, the reaction with functionalized alkylating agents can introduce moieties suitable for nanotechnology applications or for creating specific linkers. nih.gov Similarly, S-acylation with acyl chlorides or anhydrides yields thioesters.

Another strategy involves the thiol-ene reaction, a "click" chemistry process where the thiol adds across a carbon-carbon double bond, often initiated by radicals or light. frontiersin.org This method is highly efficient and offers excellent functional group tolerance, making it suitable for complex molecule synthesis, including peptide modification and the creation of functional nanoparticles. frontiersin.orgrsc.org The thiol group can also react with epoxides, leading to the regiosepecific opening of the oxirane ring to form β-hydroxy thioethers. mdpi.com

These derivatization techniques allow for the precise installation of various functional groups, which can be used to modulate the molecule's properties or to serve as connection points for larger scaffolds. nih.gov

Table 1: Examples of Thiol Derivatization Reactions

| Reaction Type | Reagent Class | Product Class | Key Features |

|---|---|---|---|

| S-Alkylation | Alkyl Halides (R-X) | Thioethers (R-S-R') | Forms a stable C-S bond; versatile for introducing various alkyl groups. |

| S-Acylation | Acyl Chlorides (R-COCl) | Thioesters (R-S-CO-R') | Creates an acyl-sulfur bond; useful for pro-drug strategies or as a reactive handle. |

| Thiol-Ene Coupling | Alkenes (R-CH=CH₂) | Thioethers (R-S-CH₂-CH₂-R) | High efficiency and orthogonality ("click" chemistry); proceeds via anti-Markovnikov addition. frontiersin.org |

| Thiol-Epoxy Reaction | Epoxides | β-Hydroxy Thioethers | Regiospecific ring-opening; yields vicinal amino alcohols with thioether fragments. mdpi.com |

Formation of Sulfur-Containing Heterocyclic Compounds

The proximate positioning of the amino and thiol groups in 2-Amino-4,5-dimethoxybenzene-1-thiol facilitates intramolecular cyclization reactions, providing a powerful route to various sulfur-containing heterocyclic compounds. utexas.edu These ring systems are often "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active molecules.

The most prominent application is the synthesis of phenothiazines. This is typically achieved through a condensation reaction between the 2-aminobenzenethiol derivative and a 1,3-dicarbonyl compound, a cyclohexanone (B45756) derivative, or a related species. rsc.orgresearchgate.net The reaction proceeds through the formation of an enamine intermediate followed by an intramolecular cyclization and subsequent aromatization, often under oxidative conditions, to yield the tricyclic phenothiazine (B1677639) core. rsc.orgresearchgate.net This method allows for the construction of a wide variety of substituted phenothiazines by simply changing the carbonyl component. nih.govgoogle.com

Beyond phenothiazines, this scaffold can be used to synthesize other heterocycles. For example, reaction with isothiocyanates can lead to the formation of thiadiazole derivatives. nih.gov Intramolecular thiol-ene cyclizations, where a pendant alkene group is tethered to the molecule, can also be employed to form five- or six-membered sulfur-containing rings through radical-mediated processes. nih.gov The regioselectivity of these cyclizations (i.e., 5-exo vs. 6-endo) can often be controlled by the substitution pattern on the alkene. nih.gov

Table 2: Synthesis of Sulfur-Containing Heterocycles

| Reactant Type | Heterocyclic Product | General Conditions |

|---|---|---|

| Cyclohexanones | Tetrahydro-phenothiazines | Transition-metal-free, O₂ as oxidant, high temperature (e.g., 140 °C). rsc.orgresearchgate.net |

| α-Haloketones | Benzothiazines | Condensation followed by intramolecular nucleophilic substitution. |

| Isothiocyanates | Benzothiadiazoles | Reaction with the amino group followed by cyclization involving the thiol. nih.gov |

Regioselective Modifications of the Aromatic Ring System

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three strong electron-donating groups: the amino group (-NH₂) and two methoxy (B1213986) groups (-OCH₃). Understanding the directing effects of these substituents is key to predicting the outcome of regioselective modifications.

The amino group is a powerful activating group and is ortho, para-directing. The methoxy groups are also activating and ortho, para-directing. In the parent molecule, the positions ortho to the amino group are C3 and C6 (unsubstituted). The position para to the amino group is C4 (substituted with methoxy).

The C4 and C5 positions are already substituted.

The C3 position is sterically hindered by the adjacent C2-amino and C4-methoxy groups.

The C6 position is the most sterically accessible and electronically activated position for an incoming electrophile. It is ortho to the amino group and meta to the C5-methoxy group.

Therefore, electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions are expected to occur with high regioselectivity at the C6 position. The combined electron-donating effect of the substituents makes the ring highly susceptible to substitution, often allowing for reactions under mild conditions. Quantum chemical studies on substituted benzenes confirm that the charge accumulation at the ortho and para positions of an amino group is a primary driver for its directing effect in electrophilic substitutions. scispace.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 6-Bromo-2-amino-4,5-dimethoxybenzene-1-thiol |

| Nitration | HNO₃ / H₂SO₄ | 6-Nitro-2-amino-4,5-dimethoxybenzene-1-thiol |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 6-Acyl-2-amino-4,5-dimethoxybenzene-1-thiol |

Development of Linkers and Scaffolds for Conjugation

The presence of two distinct and highly reactive nucleophilic sites—the thiol and the amino group—makes this compound an attractive scaffold for developing linkers used in bioconjugation, particularly for antibody-drug conjugates (ADCs). mdpi.com In this context, a linker connects a potent cytotoxic drug (payload) to a monoclonal antibody, which directs the drug to cancer cells.

The thiol group is an ideal handle for conjugation. Cysteine residues in proteins, with their native thiol groups, are frequently targeted for site-specific modification. thno.org Linkers derived from 2-aminothiophenol (B119425) can utilize the thiol group to attach to payloads via stable thioether bonds, while the amino group can be functionalized to connect to the antibody. For example, the amino group can be acylated with a moiety containing a maleimide (B117702) group, which can then selectively react with a thiol from a reduced disulfide bond in an antibody. researchgate.netnih.gov

This bifunctional nature allows for the rational design of complex molecular architectures. mdpi.com The aromatic ring can serve as a rigid spacer unit within the linker, and its substitution pattern can be modified to tune solubility and stability. For instance, introducing polyethylene (B3416737) glycol (PEG) chains to the scaffold can enhance the hydrophilicity of the resulting conjugate. The development of such scaffolds is a key area of research, aiming to create homogeneous and stable ADCs with predictable drug-to-antibody ratios. researchgate.net The use of diketopiperazine scaffolds, which can be derived from amino acids, also represents a strategy for creating platforms for biomolecular assembly, a principle that can be extended to scaffolds derived from aminophenols or aminothiols. rsc.org

Table 4: Potential Conjugation Strategies

| Functional Group | Role in Linker | Potential Conjugation Partner | Resulting Bond |

|---|---|---|---|

| Thiol (-SH) | Payload attachment | Electrophilic payload (e.g., with a maleimide or haloacetyl group) | Thioether |

| Amino (-NH₂) | Antibody attachment | Activated ester on antibody, or functionalized with a maleimide for reaction with antibody cysteine | Amide, Thioether (via maleimide) |

Spectroscopic and Advanced Structural Characterization Methodologies for 2 Amino 4,5 Dimethoxybenzene 1 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. thieme-connect.de

For 2-Amino-4,5-dimethoxybenzene-1-thiol, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature two singlets, as the protons at positions 3 and 6 are chemically non-equivalent and lack adjacent protons for spin-spin coupling. The methoxy (B1213986) groups would each produce a sharp singlet, integrating to three protons each. The protons of the amine (NH₂) and thiol (SH) groups would also appear as singlets, although their chemical shifts can be broad and variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR spectroscopy provides complementary information by detecting the carbon framework. A proton-decoupled ¹³C NMR spectrum of this compound would display eight distinct signals, corresponding to the six aromatic carbons and the two methoxy carbons. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbons directly attached to the electron-donating amino and methoxy groups would appear at higher fields (lower ppm values), while the carbon attached to the thiol group would be shifted downfield. Data from related dimethoxybenzene structures can be used to predict these shifts with reasonable accuracy. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (position 3) | 6.5 - 6.8 | Singlet | 1H |

| Ar-H (position 6) | 6.8 - 7.1 | Singlet | 1H |

| -OCH₃ (position 4) | 3.7 - 3.9 | Singlet | 3H |

| -OCH₃ (position 5) | 3.7 - 3.9 | Singlet | 3H |

| -NH₂ | 3.5 - 5.0 (variable) | Broad Singlet | 2H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-S) | 120 - 130 |

| C2 (-N) | 140 - 150 |

| C3 (-CH) | 100 - 110 |

| C4 (-O) | 145 - 155 |

| C5 (-O) | 145 - 155 |

| C6 (-CH) | 115 - 125 |

| -OCH₃ | 55 - 60 |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with extremely high precision, allowing for the unambiguous confirmation of its elemental composition and molecular formula. nih.gov

For this compound (C₈H₁₁NO₂S), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), are employed to fragment the parent molecular ion into smaller, characteristic daughter ions. nih.gov The analysis of these fragmentation patterns provides valuable information about the molecule's structure and the connectivity of its functional groups. researchgate.netnih.gov

The fragmentation of protonated this compound would likely proceed through several key pathways. Common losses would include the thiol radical (•SH), a methyl radical (•CH₃) from a methoxy group, or neutral molecules like water (H₂O) and ammonia (NH₃). uni-muenster.descispace.com The stability of the resulting fragments, particularly the resonance-stabilized aromatic cation, governs the observed fragmentation pathways.

Table 3: Plausible Mass Spectrometry Fragmentation for [M+H]⁺ of this compound

| m/z (calculated) | Proposed Fragment | Neutral Loss |

|---|---|---|

| 186.0538 | [C₈H₁₂NO₂S]⁺ | - |

| 171.0300 | [C₇H₉NO₂S]⁺ | •CH₃ |

| 153.0585 | [C₈H₁₁NO₂]⁺ | •SH |

| 138.0351 | [C₇H₈NO₂]⁺ | •SH, •CH₃ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending), while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its specific functional groups. The N-H stretching vibrations of the primary amine group typically appear as two bands in the 3300-3500 cm⁻¹ region. The S-H stretching of the thiol group gives a weak but sharp band around 2550-2600 cm⁻¹. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C-O-C stretching of the methoxy groups would produce strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Aromatic C=C ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. Analysis of similar molecules, such as 2-amino-4,5-difluorobenzoic acid, can aid in the precise assignment of these vibrational modes. nih.gov

Table 4: Characteristic IR/Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Thiol (-SH) | Stretch | 2550 - 2600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| Methoxy (Ar-O-CH₃) | Asymmetric Stretch | 1200 - 1300 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, one can calculate the electron density map of the molecule and thereby determine precise bond lengths, bond angles, and torsional angles. nih.gov

While a crystal structure for this compound itself is not reported, analysis of related aminothiophenol and aminothiophene derivatives provides insight into the expected structural features. mdpi.comresearchgate.net A crystal structure would confirm the planar geometry of the benzene (B151609) ring and reveal the conformation of the methoxy and thiol substituents relative to the ring. A key feature of interest would be the intermolecular interactions that stabilize the crystal lattice. Hydrogen bonding is expected to be a dominant force, with potential interactions between the amine group's hydrogen atoms and the lone pairs on the sulfur atom (N-H···S), oxygen atoms (N-H···O), or nitrogen atoms of adjacent molecules (N-H···N). nih.gov These interactions dictate the molecular packing in the solid state.

Table 5: Expected Structural Parameters from X-ray Crystallography

| Parameter | Description | Expected Value |

|---|---|---|

| C-S Bond Length | Thiol group attached to aromatic ring | 1.75 - 1.80 Å |

| C-N Bond Length | Amine group attached to aromatic ring | 1.38 - 1.42 Å |

| C-O Bond Length | Methoxy group attached to aromatic ring | 1.35 - 1.39 Å |

| N-H···S Hydrogen Bond | Intermolecular interaction | 2.5 - 3.0 Å (H···S distance) |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Studies

Electronic absorption (UV-Visible) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light, which promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). iosrjournals.org The resulting spectrum provides information about the molecule's conjugation and electronic structure.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π-π* transitions within the substituted benzene ring. The presence of strong electron-donating groups (amino, methoxy) and the thiol group will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. Based on data from substituted anilines, absorption peaks can be anticipated in the 250-400 nm range. researchgate.netnih.gov

Fluorescence spectroscopy measures the light emitted when an electron returns from an excited electronic state to the ground state. Many aromatic amines are fluorescent, and it is plausible that this compound and its derivatives could exhibit fluorescence. mdpi.com The emission spectrum, quantum yield, and fluorescence lifetime provide insights into the nature of the excited state and its decay pathways. The position and intensity of both absorption and emission bands can be sensitive to solvent polarity, a phenomenon known as solvatochromism, which can provide further information about the electronic structure and dipole moment changes upon excitation. researchgate.net

Table 6: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-aminothiophene |

| 4-aminothiophenol |

| dimethoxybenzene |

| methyl 2-amino-4,5-dimethoxybenzoate |

| 2-amino-4,5-difluorobenzoic acid |

| aniline (B41778) |

Computational and Theoretical Studies of 2 Amino 4,5 Dimethoxybenzene 1 Thiol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

No specific studies utilizing quantum chemical calculations, such as Density Functional Theory (DFT), to determine the electronic structure and predict the reactivity of 2-Amino-4,5-dimethoxybenzene-1-thiol were found. Such calculations would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no available research detailing molecular dynamics simulations performed on this compound. These simulations would be used to explore its conformational landscape, flexibility, and the nature of its interactions with other molecules or solvent environments over time.

Prediction of Spectroscopic Signatures using Computational Methods

No computational predictions of the spectroscopic signatures (such as NMR, IR, or UV-Vis spectra) for this compound have been published. Computational methods are often used to complement experimental spectroscopic data by helping with the assignment of spectral peaks.

Theoretical Studies on Reaction Pathways and Transition States

Information regarding theoretical studies on the reaction pathways and transition states involving this compound is not available in the searched literature. These studies would involve computational modeling to elucidate the mechanisms, kinetics, and thermodynamics of chemical reactions involving this compound.

Applications of 2 Amino 4,5 Dimethoxybenzene 1 Thiol in Advanced Chemical Synthesis and Materials Science

Role as a Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the thiol and amino groups, coupled with the substituted benzene (B151609) ring, positions 2-amino-4,5-dimethoxybenzene-1-thiol as a valuable precursor in the synthesis of a wide array of complex organic molecules. The thiol group, in particular, is a potent nucleophile and can participate in numerous reactions to form new carbon-sulfur bonds, which are integral to the structure of many biologically active compounds and functional materials.

One of the primary applications of this compound is in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.gov This approach is highly efficient and atom-economical, making it a cornerstone of modern synthetic chemistry. The amino and thiol functionalities of this compound can react sequentially or in concert with other reagents to rapidly build molecular complexity. For instance, it can be envisioned as a key component in the synthesis of heterocyclic compounds such as thiazoles and benzodiazepines, which are prevalent scaffolds in medicinal chemistry.

Furthermore, the thiol group can be utilized in "click chemistry" reactions, such as thiol-ene and thiol-yne additions. These reactions are known for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.net By reacting this compound with molecules containing alkene or alkyne functionalities, chemists can readily synthesize complex adducts with precise control over the final structure. The resulting thioether linkage is stable and can be found in various pharmaceuticals and agrochemicals.

The presence of the dimethoxybenzene core also offers opportunities for further functionalization. The methoxy (B1213986) groups can influence the regioselectivity of electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents onto the aromatic ring. This capability is crucial for fine-tuning the electronic and steric properties of the final molecule, which can be critical for its intended application.

Table 1: Key Reactions Involving this compound as a Precursor

| Reaction Type | Reactant Functional Group | Resulting Linkage/Structure | Significance in Synthesis |

| Nucleophilic Substitution | Alkyl Halides, Epoxides | Thioether | Formation of stable C-S bonds in complex molecules. mdpi.com |

| Michael Addition | α,β-Unsaturated Carbonyls | Thioether | Creation of carbon-sulfur bonds in a 1,4-fashion. |

| Thiol-Ene/Thiol-Yne "Click" Chemistry | Alkenes, Alkynes | Thioether | Efficient and modular synthesis of complex structures. researchgate.net |

| Multicomponent Reactions | Aldehydes, Isocyanides, etc. | Heterocyclic scaffolds (e.g., thiazolidines) | Rapid generation of molecular diversity. nih.gov |

| Metal-Catalyzed Cross-Coupling | Aryl Halides | Diaryl Sulfide | Construction of complex aromatic systems. |

Integration into Polymeric Structures and Macromolecular Architectures

The bifunctional nature of this compound, possessing both an amino and a thiol group, makes it an excellent monomer for the synthesis of various polymers and macromolecular architectures. Both functional groups can participate in polymerization reactions, leading to the formation of polymers with unique properties and functionalities.

Thiol-ene polymerization is a powerful method for creating cross-linked polymer networks. researchgate.net In this process, the thiol groups of this compound can react with multifunctional alkenes in the presence of a radical initiator, often triggered by UV light. This reaction proceeds via a step-growth mechanism, which results in low polymerization shrinkage and a high degree of conversion. researchgate.net The resulting polymer networks can exhibit a range of properties depending on the specific monomers used, from soft and flexible to hard and rigid materials. The incorporation of the this compound unit would introduce aromaticity, polarity, and potential for further functionalization into the polymer backbone.

Similarly, the amino group can be utilized in traditional polymerization methods such as polycondensation reactions. For example, it can react with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The presence of the thiol group in the monomer would result in a polymer with pendant thiol groups, which can be used for post-polymerization modification. This allows for the attachment of other molecules, such as drugs or biomolecules, to the polymer chain, creating functional materials for a variety of applications.

The combination of both the amino and thiol groups in a single monomer opens up possibilities for the synthesis of more complex macromolecular architectures, such as hyperbranched polymers and dendrimers. These highly branched structures have unique properties, including low viscosity and a high density of functional groups at their periphery.

Table 2: Polymerization Methods Utilizing this compound

| Polymerization Method | Reactive Group(s) | Resulting Polymer Type | Potential Properties and Applications |

| Thiol-Ene Polymerization | Thiol | Cross-linked Polysulfide Network | Optical materials, coatings, adhesives. researchgate.net |

| Polycondensation | Amino | Polyamide, Polyurea | High-performance fibers, engineering plastics. |

| Ring-Opening Polymerization | Amino (as initiator) | Polyesters, Polyamides | Biodegradable materials, drug delivery systems. |

| "Grafting From" Polymerization | Thiol (as chain transfer agent) | Polymer Brushes on Surfaces | Surface modification, biocompatible coatings. rsc.org |

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions. nih.gov The molecular structure of this compound is well-suited for participating in such interactions, making it a valuable component in the design of self-assembling systems.

The amino group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy groups and the sulfur atom of the thiol group can act as hydrogen bond acceptors. This allows for the formation of intricate hydrogen-bonding networks that can direct the self-assembly of molecules into well-defined supramolecular structures. researchgate.net The aromatic ring can engage in π-π stacking interactions with other aromatic molecules, further stabilizing the resulting assemblies. nih.gov

The thiol group also provides a unique handle for directing self-assembly onto surfaces, particularly gold surfaces. Thiols are known to form strong, ordered self-assembled monolayers (SAMs) on gold. sigmaaldrich.com By functionalizing a surface with a SAM of this compound, it is possible to create a surface with specific chemical and physical properties. The exposed amino and methoxy groups can then be used to further modify the surface or to direct the assembly of other molecules.

The self-assembly of molecules containing the this compound moiety can lead to the formation of a variety of supramolecular structures, including nanofibers, nanotubes, and vesicles. These structures have potential applications in areas such as drug delivery, tissue engineering, and nanoelectronics. The ability to control the self-assembly process by modifying the molecular structure of the building blocks is a key area of research in supramolecular chemistry.

Development of Novel Functional Materials (e.g., for pollutant removal, sensors)

The unique combination of functional groups in this compound makes it an attractive building block for the development of novel functional materials with applications in environmental remediation and chemical sensing.

The thiol group is known to have a high affinity for heavy metal ions. nih.gov This property can be exploited to create materials for the removal of toxic heavy metals, such as mercury, lead, and cadmium, from contaminated water. By incorporating this compound into a polymer matrix or onto the surface of a solid support, it is possible to create a sorbent material that can selectively bind to and remove these pollutants. researchgate.net The amino group can also contribute to the binding of certain pollutants through hydrogen bonding or electrostatic interactions.

In the field of chemical sensing, the thiol group can be used to anchor the molecule to the surface of a sensor, such as a gold electrode or a nanoparticle. nih.gov The amino and methoxy groups can then be used as recognition elements to selectively bind to a target analyte. Upon binding of the analyte, a change in the physical properties of the sensor, such as its color, fluorescence, or electrical conductivity, can be detected. rsc.org This allows for the development of highly sensitive and selective sensors for a variety of analytes, including biological molecules, environmental pollutants, and industrial chemicals.

The ability to tailor the structure of materials based on this compound allows for the optimization of their performance for specific applications. For example, by controlling the porosity of a polymer-based sorbent, it is possible to enhance its capacity for pollutant removal. Similarly, by modifying the electronic properties of the aromatic ring, it is possible to tune the sensitivity and selectivity of a chemical sensor.

Table 3: Applications of Functional Materials Derived from this compound

| Application Area | Functional Group(s) Utilized | Mechanism of Action | Example Material |

| Pollutant Removal (Heavy Metals) | Thiol | Chelation/Coordination with metal ions. nih.gov | Thiol-functionalized polymer beads. researchgate.net |

| Chemical Sensors | Thiol, Amino, Aromatic Ring | Surface immobilization and analyte recognition. rsc.org | Self-assembled monolayer on a gold electrode. |

| Catalysis | Thiol, Amino | Coordination to metal catalysts, acid/base catalysis. | Polymer-supported catalyst. |

| Biomaterials | Amino, Thiol | Bioconjugation, cell adhesion. | Functionalized hydrogels for tissue engineering. |

Analytical Methodologies for the Detection and Quantification of 2 Amino 4,5 Dimethoxybenzene 1 Thiol in Research Matrices

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatography is a fundamental technique for separating components within a mixture. nih.gov For a compound like 2-Amino-4,5-dimethoxybenzene-1-thiol, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, though each has distinct considerations.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used method for the analysis of aminothiols. nih.gov Separation is typically achieved using a reversed-phase column (e.g., C18), where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The retention of this compound on the column would be influenced by its moderate polarity. Detection can be accomplished using a UV detector, as the benzene (B151609) ring is a strong chromophore, or a fluorescence detector, often after derivatization, for enhanced sensitivity. nih.gov

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with the stationary phase. Due to the presence of polar amino and thiol groups, this compound has a relatively low volatility and may exhibit poor peak shape due to interactions with the column. Therefore, derivatization is often necessary to block these polar functional groups, increase volatility, and improve chromatographic performance. nih.gov

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds. | Required; sample must be volatile or made volatile through derivatization. |

| Derivatization | Often optional; used primarily to enhance detection (e.g., for fluorescence). | Frequently required to increase volatility and thermal stability. nih.gov |

| Typical Detectors | UV-Vis, Photodiode Array (PDA), Fluorescence, Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |

| Primary Application | Quantification and separation in complex liquid matrices. | Analysis of volatile and semi-volatile compounds. |

Spectrophotometric and Spectroscopic Assays

Spectrophotometric and spectroscopic methods are based on the absorption or emission of electromagnetic radiation by the analyte.

UV-Visible (UV-Vis) Spectroscopy: The aromatic ring in this compound acts as a chromophore, leading to characteristic absorption in the UV region of the electromagnetic spectrum. hnue.edu.vn Aromatic compounds typically exhibit strong absorption bands, and the presence of substituents like amino and methoxy (B1213986) groups can shift the absorption maximum (λmax) to longer wavelengths. hnue.edu.vn While UV-Vis spectroscopy can be used for quantification, its selectivity may be limited in complex matrices where other compounds also absorb in the same region.

Colorimetric Assays: For specific quantification of the thiol group, colorimetric assays are highly effective. A classic method involves the use of 5,5'-dithiobis-(2-nitrobenzoic acid), also known as DTNB or Ellman's reagent. dojindo.com DTNB reacts with the thiol group in a stoichiometric manner to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm. dojindo.comnih.gov This reaction allows for the selective quantification of thiol concentration.

| Method | Principle | Target Moiety | Advantages | Limitations |

|---|---|---|---|---|

| Direct UV-Vis Spectroscopy | Measurement of light absorption by the aromatic ring. hnue.edu.vn | Aromatic system | Simple, non-destructive, rapid. | Low selectivity in complex mixtures. |

| DTNB (Ellman's) Assay | Reaction of the thiol with DTNB to produce a colored product (TNB) measured at 412 nm. dojindo.com | Thiol (-SH) group | High specificity for thiols, sensitive. nih.gov | Requires specific pH conditions; potential interference from other reducing agents. |

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity and are based on the oxidation or reduction of the analyte at an electrode surface. The this compound molecule contains electroactive moieties—the thiol and amino groups, as well as the dimethoxy-substituted benzene ring—making it a suitable candidate for electrochemical analysis.

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry can be used. nih.govnih.gov At a suitable working electrode, such as a glassy carbon electrode, the thiol group can be oxidized. The potential at which this oxidation occurs provides qualitative information, while the resulting current is proportional to the concentration of the compound, allowing for quantification. acs.org The aromatic amino group can also be electrochemically active. The specificity of the detection can be enhanced by carefully selecting the applied potential.

| Technique | Principle | Information Obtained | Typical Application |

|---|---|---|---|

| Cyclic Voltammetry (CV) | The potential is swept linearly in both forward and reverse directions, and the resulting current is measured. | Redox potentials, reaction reversibility. | Characterization of electrochemical behavior. |

| Differential Pulse Voltammetry (DPV) | Pulses of fixed magnitude are superimposed on a linear potential ramp, and the current is sampled before and after each pulse. nih.gov | Concentration (from peak current). | Quantitative trace analysis with low detection limits. |

| Amperometry | A constant potential is applied to the working electrode, and the current is measured as a function of time. | Concentration (from steady-state current). | Use as a detector in flow systems (e.g., HPLC). |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical technique. greyhoundchrom.com For this compound, derivatization can enhance detectability, improve chromatographic separation, and increase volatility for GC analysis. nih.gov

The thiol group is a primary target for derivatization. Reagents containing N-substituted maleimides, for example, react selectively with thiols to form stable thioether adducts. nih.gov If the derivatizing agent contains a fluorophore, this strategy allows for highly sensitive fluorescence detection. Other common thiol-specific reagents include iodoacetamide (B48618) and 4-fluoro-7-sulfobenzofurazan. nih.govnih.gov The amino group can also be derivatized if needed. This approach is crucial for achieving low detection limits, especially in complex biological matrices. lodz.pl

| Reagent Class | Example Reagent | Functional Group Target | Purpose/Advantage |

|---|---|---|---|

| Maleimides | N-(1-Pyrenyl)maleimide | Thiol (-SH) | Introduces a fluorescent tag for sensitive HPLC detection. nih.gov |

| Haloacetamides | Iodoacetamide (IAM) | Thiol (-SH) | Forms a stable S-carboxyamidomethyl derivative, preventing oxidation. nih.gov |

| Benzofurazans | 4-Fluoro-7-sulfobenzofurazan (SBD-F) | Thiol (-SH) | Creates a highly fluorescent product for LC-MS/MS analysis. nih.gov |

| Disulfides | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | Thiol (-SH) | Forms a colored product for spectrophotometric quantification. dojindo.com |

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques combine a separation method with a detection method, providing both separation of complex mixtures and specific identification of the components. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an exceptionally powerful tool for the analysis of compounds like this compound in intricate matrices. lcms.cz After separation via HPLC, the eluent is introduced into the mass spectrometer. The compound is ionized (e.g., by electrospray ionization, ESI), and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting molecular ion. Further fragmentation of this ion (in tandem MS, or MS/MS) produces a characteristic pattern that serves as a molecular fingerprint, allowing for highly confident identification and quantification. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection specificity of MS. nih.gov As mentioned, analysis of this compound by GC-MS would necessitate a prior derivatization step to increase its volatility. Once separated on the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by electron impact (EI). The resulting mass spectrum, with its unique fragmentation pattern, can be compared against spectral libraries for definitive identification.

| Technique | Ionization Method | Key Advantages | Considerations for Target Analyte |

|---|---|---|---|

| LC-MS / LC-MS/MS | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | High specificity and sensitivity; suitable for non-volatile compounds; provides structural information. nih.govresearchgate.net | Directly applicable without derivatization. Ideal for complex matrices like biological fluids. |

| GC-MS | Electron Impact (EI), Chemical Ionization (CI) | Excellent separation efficiency; extensive spectral libraries for identification. nih.gov | Requires derivatization to increase volatility. |

Future Perspectives and Emerging Research Directions for 2 Amino 4,5 Dimethoxybenzene 1 Thiol

Exploration of Novel and Sustainable Synthetic Pathways

The future of synthesizing 2-Amino-4,5-dimethoxybenzene-1-thiol is geared towards the development of environmentally benign and efficient methods. Research is anticipated to move beyond conventional multi-step procedures, which are often associated with harsh reaction conditions and the generation of significant waste. The focus will be on aligning with the principles of green chemistry to enhance sustainability. unife.it

Key areas of exploration include:

Biocatalysis: Utilizing enzymes to catalyze specific steps in the synthesis could lead to higher selectivity and milder reaction conditions, significantly reducing the environmental impact.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to improved yields, safety, and scalability. This approach can minimize solvent usage and energy consumption.

Alternative Solvents: The use of greener solvents, such as deep eutectic solvents (DESs) or water, is a promising avenue to replace traditional volatile organic compounds. nih.gov Natural deep eutectic solvents (NADES), composed of naturally occurring compounds, are particularly noted for their non-toxicity and biodegradability. nih.gov

Metal-Free Catalysis: The development of synthetic routes that avoid heavy metal catalysts is a critical goal. mdpi.com Organocatalysis or methods using hypervalent iodine reagents present viable, less toxic alternatives. mdpi.com

Table 1: Comparison of Hypothetical Synthetic Approaches

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

|---|---|---|

| Catalyst | Heavy metals (e.g., Pd, Cu) | Biocatalysts, Organocatalysts |

| Solvent | Volatile Organic Compounds (VOCs) | Water, Supercritical Fluids, Deep Eutectic Solvents |

| Reaction Conditions | High temperature and pressure | Ambient temperature and pressure |

| Waste Generation | High, with hazardous byproducts | Minimized, with cleaner byproducts |

| Atom Economy | Often low to moderate | High |

Development of New Reactivity Profiles and Catalytic Applications

The distinct arrangement of functional groups in this compound opens up possibilities for novel chemical transformations and catalytic systems. Its ortho-aminothiophenol structure makes it an ideal precursor for the synthesis of heterocyclic compounds, such as benzothiazoles, which are important scaffolds in medicinal chemistry.

Future research is expected to focus on:

Ligand Development: The ability of the amino and thiol groups to act as a bidentate ligand for various transition metals could be exploited to create novel catalysts. These new complexes could find applications in cross-coupling reactions, hydrogenations, or asymmetric synthesis.

Oxidative Coupling Reactions: The thiol group is susceptible to oxidation, which can be harnessed to form disulfide bonds. This reactivity could be used to develop redox-sensitive molecules or polymers.

Electrophilic and Nucleophilic Aromatic Substitutions: The electron-donating methoxy (B1213986) groups activate the benzene (B151609) ring, facilitating further functionalization to create a diverse library of derivatives with tailored properties.

Advanced Material Design Incorporating this compound

The functional groups of this compound make it a versatile building block for the design of advanced materials with specific functions.

Emerging research directions include:

Self-Assembled Monolayers (SAMs): The thiol group has a strong affinity for noble metal surfaces, such as gold, silver, and copper. This allows for the formation of highly ordered SAMs, which can be used to modify surface properties for applications in electronics, sensors, and biocompatible coatings.

Conducting Polymers: The aromatic amine functionality suggests its potential as a monomer for the synthesis of conducting polymers. The dimethoxy substituents can be used to tune the electronic properties, solubility, and processability of the resulting materials.

Metal-Organic Frameworks (MOFs): As a bifunctional organic linker, this compound could be used to construct novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Table 2: Potential Roles of Functional Groups in Material Design

| Functional Group | Potential Application Area | Role of the Functional Group |

|---|---|---|

| Thiol (-SH) | Nanoscience, Electronics | Anchoring molecule to metal surfaces (e.g., gold) for SAMs. |

| Amino (-NH2) | Polymer Chemistry | Monomer for synthesizing polyamides or conducting polymers. |

| Dimethoxy (-OCH3) | Materials Science | Modulates electronic properties, enhances solubility and processability. |

| Aromatic Ring | Optoelectronics | Provides a rigid scaffold and contributes to pi-conjugation. |

Interdisciplinary Research Opportunities in Chemical Biology and Green Chemistry

The intersection of chemistry with biology and environmental science offers exciting new avenues for the application of this compound.

In Chemical Biology , the structural similarity of the aminothiol moiety to the amino acid cysteine is of particular interest. This opens up possibilities for:

Bioconjugation: Developing novel reagents for the selective modification of proteins and other biomolecules.

Peptide Chemistry: Its use as a non-natural amino acid analogue could introduce unique structural or functional properties into peptides. The principles of native chemical ligation, which involve the reaction of a C-terminal thioester with an N-terminal cysteine, could be adapted for this molecule to synthesize novel biomolecular structures. hilarispublisher.com

In Green Chemistry , the focus extends beyond just its synthesis. unife.it The development of applications where this compound or its derivatives act as recyclable catalysts or reagents aligns with the core principles of sustainability. By designing processes that are both economically viable and environmentally friendly, this compound can contribute to the broader goals of green chemistry.

Table of Compounds

| Compound Name |

|---|

| This compound |

Q & A

Q. What are the standard synthetic routes for 2-Amino-4,5-dimethoxybenzene-1-thiol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via condensation reactions. A modified approach using sodium ethoxide as a base and Vilsmeier–Haack–Arnold reagent for chlorination (to stabilize intermediates) has been effective for analogous thiol-containing heterocycles . For purification, column chromatography or continuous flow reactors are recommended to isolate the product efficiently, especially when dealing with reactive intermediates . Key parameters for optimization include reaction temperature (typically 60–80°C for similar syntheses), stoichiometric ratios of reagents, and solvent polarity to minimize side reactions.

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection is essential, especially given the compound’s 95% purity in commercial batches .

- Structural Confirmation : Use H NMR and C NMR to verify the presence of amino (-NH), methoxy (-OCH), and thiol (-SH) groups. Mass spectrometry (MS) is critical for confirming molecular weight (theoretical: 199.26 g/mol; observed: 119.55 g/mol in some reports, suggesting possible fragmentation or impurities) .

Q. How should researchers handle safety concerns given limited toxicological data?

- Methodological Answer : While specific toxicology data for this compound is scarce, general precautions for aromatic thiols and amines apply:

- Use fume hoods and personal protective equipment (PPE) including nitrile gloves and chemical-resistant lab coats.

- Avoid inhalation and skin contact; prioritize waste disposal via licensed hazardous waste handlers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported molecular weights or purity levels?

- Methodological Answer : Discrepancies (e.g., reported molecular weight of 119.55 vs. theoretical 199.26 g/mol ) may arise from impurities or analytical artifacts. Cross-validate using:

- Elemental Analysis : Confirm C, H, N, S percentages.

- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks.

- Batch Comparison : Test multiple synthesis batches to isolate systematic errors .

Q. What strategies are effective for designing biological activity studies on this compound?

- Methodological Answer :

- In Vitro Assays : Use mouse peritoneal cells or macrophage models to screen for immunomodulatory effects, as seen in structurally related 2-amino-4,6-dichloropyrimidines (e.g., nitric oxide inhibition assays with IC values ranging 2–36 μM) .

- Cytotoxicity Controls : Include cell viability assays (e.g., MTT or ATP-based tests) to distinguish biological activity from toxicity .

Q. How can computational modeling guide the design of derivatives with enhanced stability or reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., S-H bond) to predict redox behavior or susceptibility to oxidation.

- Molecular Docking : Model interactions with biological targets (e.g., enzymes or receptors) to prioritize substituents at the 4,5-dimethoxy positions for synthetic modification .

Data Contradiction Analysis

Q. Why do some sources report conflicting physicochemical properties (e.g., solubility, stability)?

- Methodological Answer : Variations in solvent systems, measurement techniques, or sample hydration states may explain contradictions. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。